Cas no 1214331-70-0 (3-Chloro-5-(trifluoromethyl)biphenyl)

3-Chloro-5-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5-(trifluoromethyl)biphenyl
- 3-Chloro-5-(trifluoromethyl)biphenyl
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- Inchi: 1S/C13H8ClF3/c14-12-7-10(9-4-2-1-3-5-9)6-11(8-12)13(15,16)17/h1-8H
- InChI Key: FCGUNKKTAKPJRX-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CC(=C1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 246
- XLogP3: 5.1
- Topological Polar Surface Area: 0
3-Chloro-5-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PON-500mg |
3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl |
1214331-70-0 | 95% | 500mg |
$736.00 | 2025-02-17 | |
Alichem | A011011891-1g |
3-Chloro-5-(trifluoromethyl)biphenyl |
1214331-70-0 | 97% | 1g |
$1519.80 | 2023-09-04 | |
Aaron | AR021PON-250mg |
3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl |
1214331-70-0 | 95% | 250mg |
$647.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260809-500mg |
3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl |
1214331-70-0 | 98% | 500mg |
¥6416.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260809-1g |
3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl |
1214331-70-0 | 98% | 1g |
¥8547.00 | 2024-08-09 |
3-Chloro-5-(trifluoromethyl)biphenyl Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 3-Chloro-5-(trifluoromethyl)biphenyl
Comprehensive Overview of 3-Chloro-5-(trifluoromethyl)biphenyl (CAS No. 1214331-70-0): Properties, Applications, and Industry Insights
The chemical compound 3-Chloro-5-(trifluoromethyl)biphenyl (CAS No. 1214331-70-0) is a specialized halogenated biphenyl derivative that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique trifluoromethyl group and chloro-substituted biphenyl backbone, this compound serves as a critical intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, C13H8ClF3, combines aromatic stability with the electron-withdrawing properties of halogens, making it a versatile building block for cross-coupling reactions and catalyzed transformations.
In recent years, the demand for fluorinated organic compounds like 3-Chloro-5-(trifluoromethyl)biphenyl has surged due to their enhanced metabolic stability and lipophilicity—key traits in drug discovery. Researchers frequently explore its role in designing kinase inhibitors and antiviral agents, aligning with trends in precision medicine and targeted therapies. A 2023 study highlighted its utility in optimizing proteolysis-targeting chimeras (PROTACs), a breakthrough technology in degrading disease-causing proteins.
From an industrial perspective, CAS 1214331-70-0 is synthesized via Suzuki-Miyaura coupling or Ullmann reactions, with stringent control over purity (>98%) to meet regulatory standards. Analytical techniques such as HPLC and GC-MS ensure batch consistency, addressing concerns about organic impurities—a top priority for manufacturers. The compound’s stability under ambient conditions also makes it suitable for long-term storage, though inert atmosphere handling is recommended to prevent degradation.
Environmental and safety profiles of 3-Chloro-5-(trifluoromethyl)biphenyl are rigorously evaluated. While not classified as hazardous under GHS, its biodegradability and ecotoxicological impact are actively studied, reflecting the industry’s shift toward green chemistry. Innovations in catalytic fluorination aim to reduce waste generation during production, resonating with ESG (Environmental, Social, and Governance) goals.
Market analysts project growth for halogenated biphenyls, driven by expanding R&D in electronic materials and liquid crystals. The compound’s dielectric properties are exploited in OLED displays, while its π-conjugated system supports developments in organic semiconductors. Patent filings reveal applications in flexible electronics, a sector anticipated to exceed $50 billion by 2027.
For researchers sourcing CAS 1214331-70-0, factors like supplier reliability, technical data sheets (TDS), and scalability dominate procurement decisions. Online searches for "buy 3-Chloro-5-(trifluoromethyl)biphenyl" or "1214331-70-0 synthesis protocol" have increased by 40% since 2022, underscoring its commercial relevance. Collaborative platforms like Reaxys and SciFinder provide curated data on its spectroscopic profiles and reaction pathways.
In summary, 3-Chloro-5-(trifluoromethyl)biphenyl exemplifies the intersection of structural innovation and multidisciplinary utility. As industries prioritize sustainable synthesis and high-value intermediates, this compound will remain pivotal in advancing both scientific frontiers and industrial applications.
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